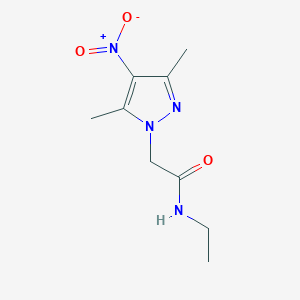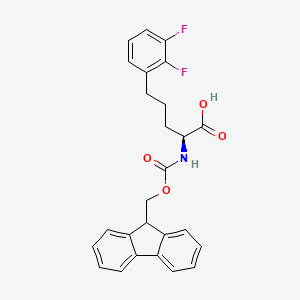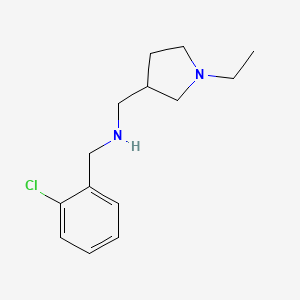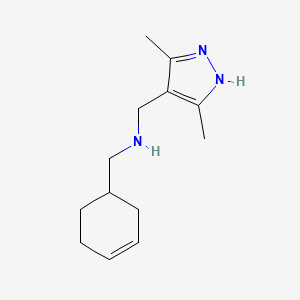
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a nitro group at position 4 and two methyl groups at positions 3 and 5 on the pyrazole ring, along with an ethylacetamide group attached to the nitrogen atom at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration and subsequent acylation. One common method includes:
Cyclocondensation: Reacting hydrazine with 3,5-dimethyl-2,4-dione under acidic conditions to form 3,5-dimethyl-1H-pyrazole.
Nitration: Nitrating the 3,5-dimethyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at position 4.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Acylation: The ethylacetamide group can undergo further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Acylation: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Reduction: 2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-ethylacetamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Acylation: Compounds with additional acyl groups attached to the ethylacetamide moiety.
科学的研究の応用
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the ethylacetamide group.
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzoic acid: Contains a benzoic acid moiety instead of the ethylacetamide group.
3,5-dimethyl-1H-pyrazole: Lacks both the nitro and ethylacetamide groups.
Uniqueness
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to the presence of both the nitro and ethylacetamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications.
特性
分子式 |
C9H14N4O3 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H14N4O3/c1-4-10-8(14)5-12-7(3)9(13(15)16)6(2)11-12/h4-5H2,1-3H3,(H,10,14) |
InChIキー |
OTKRYMSQYVFSGC-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CN1C(=C(C(=N1)C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)

![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)

![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
